
ネクロスルホンアミド
概要
説明
Necrosulfonamide is a small molecule inhibitor known for its ability to selectively target and inhibit mixed lineage kinase domain-like protein (MLKL), a key mediator in the process of necroptosis . Necroptosis is a form of programmed cell death that shares characteristics with both apoptosis and necrosis. This compound has garnered significant attention due to its potential therapeutic applications in treating various diseases associated with necroptosis, such as neurodegenerative disorders, inflammatory diseases, and certain types of cancer .
科学的研究の応用
Necrosulfonamide (NSA) is a small molecule inhibitor of necroptosis, identified through high-throughput screening . It is used in scientific research to explore the mechanisms of necroptosis and its role in various diseases . Necroptosis is a form of programmed cell death that is distinct from apoptosis, and it is implicated in a variety of pathological conditions, including neurological disorders and acute liver failure . NSA selectively targets the Mixed Lineage Kinase Domain-like Protein (MLKL), a key protein in the necroptotic pathway, to block necrosome formation .
Scientific Research Applications
- Inhibition of Necroptosis NSA is utilized to inhibit necroptosis in cellular and animal models. In human colorectal cancer HT-29 cells, Necrosulfonamide treatment (1 μM; 8 or 12 h incubation) completely blocked necroptosis by disturbing MLKL-induced liposome leakage in HT-29 cells treated with T/S/Z . Although necrosulfonamide did not prevent MLKL phosphorylation, it was able to block p-MLKL translocation to the membrane fraction in HT-29 cells subjected to T/S/Z treatment .
- Neurological Impairment NSA has demonstrated a neuroprotective role in alleviating acute brain injury in a mouse model of intracerebral hemorrhage (ICH) . It is associated with reduced neuroinflammation and necroptosis . NSA also improved locomotor function in spinal cord injury (SCI) mice and oxygen-glucose deprivation (OGD)-induced spinal neuron injury by inhibiting MLKL activation . The optimal treatment time was found to be within 12 hours after injury in SCI-mice .
- Acute Liver Failure NSA is used to study the activation of pyroptosis pathways in acute liver failure (ALF) . In an ALF model induced by lipopolysaccharide/D-galactosamine in mice, NSA reduced the expression of GSDMD, NLRP3, cleaved caspase-1, cleaved caspase-11, and secretion of interleukin-1 beta .
- Mitochondrial Dysfunction NSA is used to block MLKL to prevent mitochondrial dysfunction . NSA protects against a decrease in mitochondrial membrane potential (MMP), ATP, glutathione (GSH), and superoxide dismutase (SOD), and an increase in reactive oxygen species (ROS) and malonyldialdehyde (MDA) .
Data Table
Case Studies
- Spinal Cord Injury: In a study focusing on spinal cord injuries in mice, Necrosulfonamide (NSA) was administered to regulate MLKL in mitochondrial dysfunction, which was induced by oxygen-glucose deprivation (OGD). The results demonstrated that NSA improved locomotor function by inhibiting MLKL activation, independently of receptor-interacting protein kinase 3 (RIP3) phosphorylation. The optimal treatment time was within 12 hours post-injury, suggesting a therapeutic window for NSA in SCI treatment .
- Intracerebral Hemorrhage: A study using a mouse model of intracerebral hemorrhage (ICH) found that NSA administration significantly reduced the size of the hematoma and suppressed inflammation. The treatment also protected the blood-brain barrier and reduced the number of dead neurons. These changes were associated with improved neurological function scores, indicating that NSA can effectively alleviate acute brain injury following ICH .
- U937 cell lines: Studies have investigated the effects of various compounds on U937 cell lines, including the use of necrosulfonamide in conjunction with other treatments .
作用機序
Target of Action
Necrosulfonamide is a necroptosis inhibitor that selectively targets the mixed lineage kinase domain-like protein (MLKL) . MLKL, along with receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3), are the core components of the necroptosis signaling pathway . Necrosulfonamide targets the N-terminal domain of MLKL, blocking the necrotic membrane disruption mediated by MLKL .
Mode of Action
Necrosulfonamide interacts with MLKL to block the necrosome formation . It prevents the MLKL-RIP1-RIP3 necrosome complex from interacting with its downstream effectors . Necrosulfonamide covalently binds to the residue Cys86 of human MLKL and disrupts proper oligomerization and translocation of MLKL to the plasma membrane .
Biochemical Pathways
The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Necrosulfonamide, by inhibiting MLKL, disrupts this pathway and prevents the activation of necroptosis . This results in a decrease in cell swelling, plasma membrane rupture, and the release of cellular contents .
Result of Action
Necrosulfonamide has been shown to reduce infarction volume and improve neurological deficits in a transient middle cerebral artery occlusion (tMCAO) rat model . It also decreases the oxygen-glucose deprivation and reoxygenation (OGD/Re)-induced leakage of LDH in both primary cultured astrocytes and human astrocytes . Necrosulfonamide treatment reduces the number of propidium iodide (PI)-positive cells, and prevents the upregulation of necroptotic biomarkers such as MLKL/p-MLKL, RIP3K/p-RIP3K, and RIP1K/p-RIP1K .
Action Environment
The action of Necrosulfonamide can be influenced by the environment in which it is administered. For instance, in the context of ischemic stroke, Necrosulfonamide has been shown to exert protective effects against focal ischemia/reperfusion injury . It is also worth noting that the effectiveness of Necrosulfonamide can be influenced by factors such as the presence of inflammation and the type of cells it interacts with .
生化学分析
Biochemical Properties
Necrosulfonamide is known to interact with a variety of biomolecules. It acts as an inhibitor for the mixed lineage kinase domain-like protein (MLKL), a key mediator of necroptosis . Necrosulfonamide also interacts with Gasdermin D (GSDMD) and Dynamin-related protein 1 (Drp1), playing a significant role in maintaining cellular homeostasis during infection .
Cellular Effects
Necrosulfonamide has profound effects on various types of cells and cellular processes. It influences cell function by interacting with key proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce infarction volume and improve neurological deficits in animal models .
Molecular Mechanism
At the molecular level, Necrosulfonamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It prevents the upregulation of necroptotic biomarkers such as MLKL/p-MLKL, RIP3K/p-RIP3K, and RIP1K/p-RIP1K .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Necrosulfonamide have been observed to change over time. It has been shown to effectively prevent GSDMD-mediated abnormalities in mouse models .
Dosage Effects in Animal Models
The effects of Necrosulfonamide vary with different dosages in animal models. It has been shown to reduce the number of propidium iodide (PI)-positive cells, indicating a decrease in cell death .
Metabolic Pathways
Necrosulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .
Subcellular Localization
Current studies suggest that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
Necrosulfonamide can be synthesized through a series of chemical reactions involving sulfonamide derivatives. One common synthetic route involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide bond. The reaction mixture is typically stirred under hydrogen at room temperature overnight and then purified using silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for necrosulfonamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production would also require stringent quality control measures to meet regulatory standards.
化学反応の分析
Types of Reactions
Necrosulfonamide primarily undergoes substitution reactions due to the presence of the sulfonamide functional group. It can also participate in hydrogenation reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents such as sulfonyl chlorides and amines.
Hydrogenation Reactions: Conducted under hydrogen gas at room temperature with a catalyst.
Major Products
The major products formed from these reactions are various sulfonamide derivatives, which can be further modified to enhance their biological activity or selectivity .
類似化合物との比較
Necrosulfonamide is unique in its high specificity for MLKL compared to other necroptosis inhibitors. Similar compounds include:
Necrostatin-1: Targets receptor-interacting protein kinase 1 (RIPK1) but has broader effects and less specificity.
GSK’872: Inhibits receptor-interacting protein kinase 3 (RIPK3) but can also affect other kinases.
Necrosulfonamide’s specificity for MLKL makes it a valuable tool for studying necroptosis and a promising candidate for therapeutic development.
生物活性
Necrosulfonamide (NSA) is a small-molecule compound recognized for its potent inhibitory effects on necroptosis, a form of programmed cell death distinct from apoptosis. This article delves into the biological activity of NSA, highlighting its mechanisms, experimental findings, and potential therapeutic applications.
Necrosulfonamide specifically targets the Mixed Lineage Kinase Domain-like Protein (MLKL) , which plays a crucial role in necroptosis signaling pathways. By inhibiting MLKL, NSA prevents the formation of the necrosome complex involving receptor-interacting protein kinases (RIPK1 and RIPK3), thereby blocking downstream necrotic signaling and cellular damage . Additionally, NSA has been shown to inhibit pyroptosis by binding to gasdermin D, further expanding its role in regulating cell death pathways .
In Vivo Studies
-
Acute Brain Injury : A study examined the effects of NSA in a mouse model of intracerebral hemorrhage (ICH). Mice treated with NSA exhibited:
- Reduced Hematoma Size : The volume of brain hematoma was significantly lower in NSA-treated groups compared to controls.
- Decreased Neuroinflammation : Immunofluorescent staining revealed reduced activation of microglia and fewer infiltrated neutrophils in NSA-treated mice .
- Improved Neurological Function : Behavioral tests indicated better recovery in motor and sensory functions post-treatment with NSA .
-
Intestinal Epithelial Cells : In models of inflammatory bowel disease (IBD), NSA demonstrated protective effects against necroptosis in intestinal epithelial cells:
- Morphological Improvements : Treatment with NSA reversed morphological damage and reduced necrotic cell death induced by inflammatory stimuli.
- Inhibition of Necroptosis Markers : Elevated levels of phosphorylated RIPK3 and MLKL were observed in untreated cells, which were mitigated by NSA treatment .
- Cardioprotective Effects : In models of ischemia/reperfusion injury, NSA showed potential cardioprotective effects by reducing infarction volumes and improving overall heart function through inhibition of necroptotic pathways .
In Vitro Studies
- Cell Culture Models : Various studies have utilized cell lines to assess the impact of NSA on necroptosis:
- Caco-2 Cells : In intestinal epithelial cells subjected to necroptosis-inducing conditions, NSA treatment led to decreased cell death and improved metabolic activity.
- Neuronal Cells : In models simulating neurodegenerative conditions, NSA inhibited microglial activation and reduced oxidative stress markers associated with neuroinflammation .
Summary of Key Findings
Study Focus | Key Outcomes |
---|---|
Acute Brain Injury | Reduced hematoma size, decreased neuroinflammation, improved neurological function |
Intestinal Epithelial Protection | Reversed morphological damage, reduced necrotic cell death |
Cardioprotection | Decreased infarction volume, enhanced recovery post-ischemia |
Neurodegenerative Models | Inhibition of microglial activation, reduced oxidative stress |
Case Studies
- Mouse Model of ICH : In a controlled study with male C57BL/6 mice, those treated with 5 mg/kg of NSA showed significant improvements in neurological scores compared to vehicle controls at 72 hours post-injury. The study highlighted the compound's ability to protect the blood-brain barrier and reduce inflammation effectively .
- Colitis Model : Another study involving TNBS-induced colitis demonstrated that NSA could significantly decrease markers of necroptosis in intestinal epithelial cells, suggesting its potential utility in treating IBD .
特性
IUPAC Name |
(E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPPHVLYVGMZMZ-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364437 | |
Record name | Necrosulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432531-71-0 | |
Record name | Necrosulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。